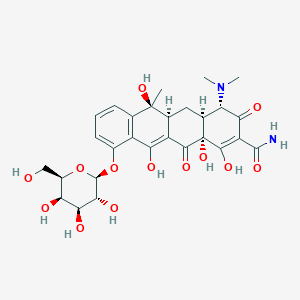

Tetracycline 10-O-B-D-galactopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

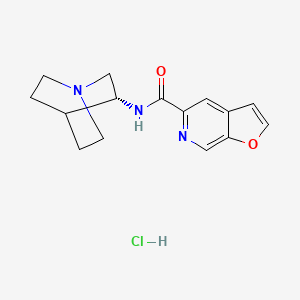

Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . It is produced by the Streptomyces genus of Actinobacteria . This compound acts as a protein synthesis inhibitor and is commonly used to treat acne today, and more recently, rosacea . It has been historically important in reducing the number of deaths from cholera . In this galactoside analog, upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Synthesis Analysis

The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the enzymatic or chemical hydrolysis of the galactoside group . This process results in the production of the active antibiotic tetracycline .Molecular Structure Analysis

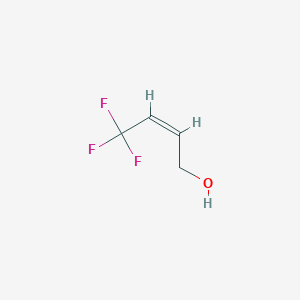

The molecular formula of Tetracycline 10-O-B-D-galactopyranoside is C28H34N2O13 . The IUPAC name for this compound is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis

The primary chemical reaction involving Tetracycline 10-O-B-D-galactopyranoside is its conversion into tetracycline through the process of prodrug conversion .Physical And Chemical Properties Analysis

The molecular weight of Tetracycline 10-O-B-D-galactopyranoside is 606.6 g/mol . The compound is soluble in DMSO and in water .科学研究应用

Biologic Actions and Therapeutic Effects

Tetracycline and its analogs demonstrate a wide spectrum of biologic actions affecting various physiological processes. These actions include impacts on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. The therapeutic potential of these compounds has been explored in various diseases including skin conditions like rosacea and bullous dermatoses, systemic diseases like aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).

Impact on Mitochondrial Function

Tetracyclines have been reported to affect mitochondrial function significantly. These antibiotics, often used to control gene expression in Tet-on/Tet-off systems, induce a mitonuclear protein imbalance by affecting mitochondrial translation. This imbalance leads to mitochondrial proteotoxic stress, altered mitochondrial dynamics and function, and changes in nuclear gene expression, affecting physiology in various organisms, from cell cultures to mice and plants. These effects caution against the extensive use of tetracyclines in biomedical research and livestock due to potential confounding effects on experimental results and downstream impacts on the environment and human health (Moullan et al., 2015) (Chatzispyrou et al., 2015).

Environmental Impact and Ecological Risks

Tetracycline antibiotics, due to their extensive usage and subsequent release into the environment, pose ecological risks and can cause human health damages. These compounds have been found in different ecological compartments, with a significant presence in the aquatic environment due to their highly hydrophilic nature. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may also cause endocrine disruption. The development of advanced processes to remove these compounds from waters is crucial to mitigate their environmental impact (Daghrir & Drogui, 2013).

Antiamyloidogenic Effects

Tetracyclines have been noted for their antiamyloidogenic effects. These compounds interact with oligomers, disrupt fibrils, and possess antioxidant, anti-inflammatory, antiapoptotic, and matrix metalloproteinase inhibitory activities. The pleiotropic action of tetracyclines is beneficial in preclinical and clinical studies for various amyloidogenic proteins, making them potential therapeutics against inflammation-based mammalian cell diseases (Stoilova et al., 2013).

Ultrasensitive Detection Methods

The development of aptamer-pendant DNA tetrahedron nanostructure-functionalized magnetic beads has been employed as a probe for the ultrasensitive detection of Tetracycline. This innovative method, capable of detecting Tetracycline in extremely low concentrations, holds significant potential in food analysis and ensuring food safety (Hong et al., 2021).

属性

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIGPCCKIYYEBO-UCUSNPRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716366 |

Source

|

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracycline 10-O-B-D-galactopyranoside | |

CAS RN |

319426-63-6 |

Source

|

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)

![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)

![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)